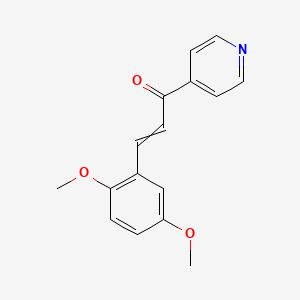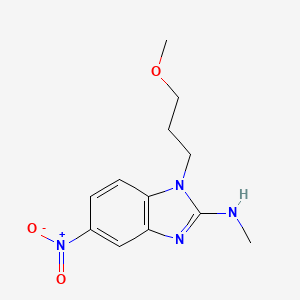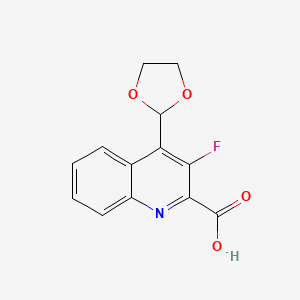![molecular formula C13H18O5S B14192882 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate CAS No. 923024-19-5](/img/structure/B14192882.png)
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound consists of a benzoate group attached to a sulfanyl group, which is further connected to a triethylene glycol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate typically involves the reaction of 2-sulfanylbenzoic acid with triethylene glycol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is monitored continuously to maintain optimal conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoate group can be reduced to form benzyl alcohol derivatives.
Substitution: The hydroxyl groups in the triethylene glycol chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted triethylene glycol derivatives.
Aplicaciones Científicas De Investigación
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It can also interact with enzymes, altering their activity and leading to various biological effects. The triethylene glycol chain enhances its solubility and facilitates its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Uniqueness
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. The triethylene glycol chain also provides enhanced solubility and versatility in various applications, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
923024-19-5 |
|---|---|
Fórmula molecular |
C13H18O5S |
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate |
InChI |
InChI=1S/C13H18O5S/c14-5-6-16-7-8-17-9-10-18-13(15)11-3-1-2-4-12(11)19/h1-4,14,19H,5-10H2 |
Clave InChI |
JSYINVXQOVFWNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OCCOCCOCCO)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)



![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)


![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)

![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)


